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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)phenol
CAS No.: 21567-18-0
Cat. No.: B1589894
\ v

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(4-
Chlorophenoxy)phenol

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)phenol (CAS
No: 21567-18-0), a significant diaryl ether with notable applications in the agrochemical and
specialty chemical industries. This document delves into the compound's physicochemical
properties, outlines a robust synthetic methodology based on the Ullmann condensation, and
presents an analysis of its expected spectroscopic characteristics. Furthermore, it explores its
primary applications as a chemical intermediate and antimicrobial agent, discusses its likely
mechanism of action, and provides essential safety and handling protocols. This guide is
intended for researchers, chemists, and drug development professionals seeking a detailed
understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

4-(4-Chlorophenoxy)phenol, also known as 4-Chloro-4'-hydroxydiphenyl ether, is an aromatic
ether linking a 4-chlorophenyl group to a phenol ring. This structure is fundamental to its
chemical behavior and biological activity.

Caption: Structure of 4-(4-Chlorophenoxy)phenol.

The key physicochemical properties are summarized below.
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Property Value Source
CAS Number 21567-18-0 [1]
Molecular Formula C12H9CIO2 [1]
Molecular Weight 220.65 g/mol [1]
Appearance Beige solid [1]
Melting Point 80-85 °C [1]
Synonyms 4-Chloro-4'-hydroxydiphenyl o
ether

Synthesis and Manufacturing

The formation of the diaryl ether linkage in 4-(4-Chlorophenoxy)phenol is most effectively
achieved via a copper-catalyzed Ullmann condensation.[2] This reaction class involves the
coupling of an aryl halide with a phenoxide. In this specific synthesis, 4-chlorophenol is
deprotonated to its corresponding phenoxide, which then acts as a nucleophile, displacing the
halide from a second aryl halide, such as 1-chloro-4-iodobenzene or 1-bromo-4-
chlorobenzene. The choice of a more reactive halide (iodide or bromide) on the second
reactant is crucial for achieving reasonable reaction rates, as aryl chlorides are less reactive in
this coupling.[3]

The causality behind this choice lies in the bond dissociation energies (C-1 < C-Br < C-Cl),
where the weaker carbon-halogen bonds are more susceptible to oxidative addition to the
copper catalyst, which is a key step in the catalytic cycle.[4]
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Caption: Proposed workflow for the Ullmann synthesis.

Representative Experimental Protocol: Ullmann
Condensation

This protocol is a representative, self-validating methodology based on established principles
for diaryl ether synthesis.[5]

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq), potassium
carbonate (K2COs, 2.0 eq), and copper(l) iodide (Cul, 0.1 eq).

e Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The solvent
volume should be sufficient to create a stirrable slurry.

 Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert
atmosphere, preventing oxidation of the copper catalyst.
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» Addition of Aryl Halide: Add 1-bromo-4-chlorobenzene (1.1 eq) to the reaction mixture via
syringe.

» Reaction: Heat the mixture to 140-150 °C with vigorous stirring. The reaction is monitored for
the consumption of the starting materials, typically by thin-layer chromatography (TLC) or
high-performance liquid chromatography (HPLC). This step serves as an internal validation;
the disappearance of starting materials and the appearance of a new, less polar spot
indicates product formation.

o Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with
water and extract with ethyl acetate (3x). The organic layers are combined.

» Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate
(Naz2S0a4), and filter.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is
purified by flash column chromatography on silica gel to yield pure 4-(4-
Chlorophenoxy)phenol.

Spectroscopic Characterization

While specific, verified spectra for 4-(4-Chlorophenoxy)phenol are not widely published, its
spectroscopic characteristics can be reliably predicted based on its structure and data from
analogous compounds like 4-chlorophenol and other diaryl ethers.
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Technique Predicted Characteristics Rationale
~9.5-10.0 ppm (s, 1H): The phenolic proton is acidic
Phenolic -OH. ~7.3 ppm (d, and appears downfield. The
2H): Aromatic protons ortho to aromatic region will show four
the chlorine atom. ~7.0 ppm distinct doublets due to the
(d, 2H): Aromatic protons meta  symmetry of both rings.

H NMR to the chlorine atom. ~6.9 ppm  Protons on the chlorophenyl
(d, 2H): Aromatic protons ortho  ring are influenced by the
to the ether oxygen on the electron-withdrawing ClI, while
phenol ring. ~6.8 ppm (d, 2H): protons on the hydroxyphenyl
Aromatic protons meta to the ring are influenced by the
ether oxygen on the phenol electron-donating -OH and -O-
ring. groups.[6]
~155-160 ppm: Carbon
bearing the -OH group. ~150- The chemical shifts are
155 ppm: Carbon bearing the dictated by the

15C NMR ether oxygen on the electronegativity of the

chlorophenyl ring. ~130-135
ppm: Carbon bearing the
chlorine atom. ~115-130 ppm:

Remaining aromatic carbons.

attached groups. Carbons
attached to oxygen appear

significantly downfield.[7]

IR (Infrared)

~3200-3500 cm~1 (broad): O-H
stretch (phenolic). ~3000-3100
cm~1 (sharp): Aromatic C-H
stretch. ~1200-1250 cm~1
(strong): Aryl C-O-C
asymmetric stretch. ~1000-
1100 cm~1 (strong): C-CI
stretch.

These are characteristic
vibrational frequencies for the
key functional groups present
in the molecule. The
broadness of the O-H stretch is

due to hydrogen bonding.[8]

Mass Spec.

M+ at m/z 220 & 222:
Molecular ion peak with a ~3:1

intensity ratio.

The isotopic signature of
chlorine (3>Cl and 37Cl) results
in a characteristic M+2 peak
with approximately one-third
the intensity of the molecular

ion peak.
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Applications in Research and Drug Development

4-(4-Chlorophenoxy)phenol is a valuable building block and active ingredient in several fields.

o Agrochemicals: It serves as a key intermediate or active ingredient in the synthesis of
herbicides and fungicides.[1] Its structure allows it to penetrate plant tissues, potentially
acting as a synergist or a primary agent.[1]

o Antimicrobial Agents: The compound exhibits broad-spectrum antimicrobial properties,
making it useful in the formulation of disinfectants, antiseptics, and industrial preservatives.
[1] Its diaryl ether structure is found in more complex antimicrobials, suggesting its utility as a
pharmacophore.

e Specialty Chemicals: It is used in the synthesis of more complex molecules, including
polymers and potential drug candidates where the diaryl ether motif is required for biological
activity or material stability.[9] For instance, derivatives of the closely related 4-
phenoxyphenol have been investigated as androgen receptor antagonists for anti-prostate
cancer agents.[10]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of 4-(4-Chlorophenoxy)phenol is believed to stem from mechanisms
common to phenolic compounds.[11] The primary mode of action is the disruption of microbial
cell membranes. The lipophilic nature of the molecule allows it to intercalate into the lipid
bilayer of bacterial membranes. This disrupts membrane integrity, leading to increased
permeability, leakage of essential cytoplasmic contents (ions, ATP, nucleic acids), and
ultimately, cell death.[12]

Additionally, the phenolic hydroxyl group can denature essential cellular proteins and enzymes,
further contributing to its antimicrobial effect.

l Lipid Bilayer l > Leakage of Cytoplasmic

Bacterial Cell Membrane A Disruption g Yiop

l Integral Proteins l = P Contents (lons, ATP)

4-(4-Chlorophenoxy)phenol IEMIEE ) Denaturation of Cell Death
Essential Proteins
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Caption: Conceptual mechanism of antimicrobial action.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(4-Chlorophenoxy)phenol is not readily available
from the initial search. However, based on its structure and the known hazards of its precursor,
4-chlorophenol, this compound must be handled with extreme caution, assuming it possesses
significant toxicity. 4-chlorophenol is classified as harmful if swallowed, inhaled, or in contact
with skin, and it can cause severe skin burns and eye damage.[13]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety goggles with side shields, and a lab coat. Work should be conducted in a well-
ventilated fume hood to avoid inhalation of dust or vapors.

e Handling: Avoid creating dust. Use appropriate tools for transfer. Keep containers tightly
closed when not in use.

o First Aid:

o Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove
contaminated clothing. Seek immediate medical attention.[14]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

o Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with
water and provide water to drink. Seek immediate medical attention.[14]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This compound is likely toxic to aquatic life and should not be released into the environment.
[13]

Protocol: In Vitro Antimicrobial Susceptibility
Testing
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To validate the antimicrobial efficacy of 4-(4-Chlorophenoxy)phenol, a standard broth
microdilution assay to determine the Minimum Inhibitory Concentration (MIC) can be
performed.[15]

o Preparation: Prepare a stock solution of 4-(4-Chlorophenoxy)phenol in a suitable solvent
like DMSO. Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus
aureus or Escherichia coli) in a growth medium like Mueller-Hinton Broth (MHB).

 Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the
compound stock solution in MHB to achieve a range of test concentrations.

 Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control
(broth + inoculum, no compound) and a negative control (broth only).

 Incubation: Incubate the plate at 37 °C for 18-24 hours.

e Analysis: The MIC is defined as the lowest concentration of the compound that completely
inhibits visible bacterial growth. This can be assessed visually or by measuring the optical
density at 600 nm (ODeoo).

Conclusion

4-(4-Chlorophenoxy)phenol is a diaryl ether of significant industrial importance, primarily as a
precursor in agrochemicals and as an antimicrobial agent. Its synthesis is readily achievable
through established copper-catalyzed methods like the Ullmann condensation. While detailed
public data on its spectroscopic and toxicological profiles are limited, its properties can be
reliably inferred from its chemical structure and related compounds. Its mechanism of action is
consistent with that of other phenolic antimicrobials, involving the disruption of cellular
membranes. Due to the hazards associated with its chemical class, strict adherence to safety
protocols is mandatory when handling this compound. Further research to fully characterize its
spectral data and biological activity is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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